molecular formula C18H16N2O2 B11836875 Naphthalen-2-yl methyl(3-methylpyridin-2-yl)carbamate CAS No. 88678-19-7

Naphthalen-2-yl methyl(3-methylpyridin-2-yl)carbamate

Cat. No.: B11836875
CAS No.: 88678-19-7
M. Wt: 292.3 g/mol
InChI Key: GGWGSVNPLVEKFJ-UHFFFAOYSA-N
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Description

Naphthalen-2-yl methyl(3-methylpyridin-2-yl)carbamate is an organic compound that belongs to the class of carbamates This compound is characterized by the presence of a naphthalene ring and a pyridine ring, which are connected through a carbamate linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphthalen-2-yl methyl(3-methylpyridin-2-yl)carbamate typically involves the reaction of naphthalen-2-ylamine with methyl(3-methylpyridin-2-yl)carbamate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as triethylamine or pyridine. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Naphthalen-2-yl methyl(3-methylpyridin-2-yl)carbamate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of naphthalen-2-yl methyl(3-methylpyridin-2-yl)carboxylate.

    Reduction: Formation of naphthalen-2-yl methyl(3-methylpyridin-2-yl)methanol.

    Substitution: Formation of substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Naphthalen-2-yl methyl(3-methylpyridin-2-yl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Naphthalen-2-yl methyl(3-methylpyridin-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • Naphthalen-2-yl methylcarbamate
  • Methyl(3-methylpyridin-2-yl)carbamate
  • Naphthalen-2-yl ethyl(3-methylpyridin-2-yl)carbamate

Uniqueness

Naphthalen-2-yl methyl(3-methylpyridin-2-yl)carbamate is unique due to the combination of the naphthalene and pyridine rings, which confer distinct chemical and biological properties

Properties

CAS No.

88678-19-7

Molecular Formula

C18H16N2O2

Molecular Weight

292.3 g/mol

IUPAC Name

naphthalen-2-yl N-methyl-N-(3-methylpyridin-2-yl)carbamate

InChI

InChI=1S/C18H16N2O2/c1-13-6-5-11-19-17(13)20(2)18(21)22-16-10-9-14-7-3-4-8-15(14)12-16/h3-12H,1-2H3

InChI Key

GGWGSVNPLVEKFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)N(C)C(=O)OC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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